molecular formula C21H38N8O6 B12548555 L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- CAS No. 155113-00-1

L-Arginine, L-asparaginyl-L-leucyl-L-prolyl-

Cat. No.: B12548555
CAS No.: 155113-00-1
M. Wt: 498.6 g/mol
InChI Key: ZATVDHZFKSHWDQ-AJNGGQMLSA-N
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Description

L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- (referred to here as Arg-Asn-Leu-Pro for clarity) is a tetrapeptide comprising L-arginine linked sequentially to L-asparagine, L-leucine, and L-proline. demonstrates that L-arginine reverses latency time alterations induced by EENL (a peptide) and L-NAME (a NO synthase inhibitor), highlighting its functional interplay with NO pathways. This tetrapeptide’s sequence may influence its stability, bioavailability, and receptor interactions compared to shorter or structurally distinct analogs.

Properties

CAS No.

155113-00-1

Molecular Formula

C21H38N8O6

Molecular Weight

498.6 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanoic acid

InChI

InChI=1S/C21H38N8O6/c1-11(2)9-14(28-17(31)12(22)10-16(23)30)19(33)29-8-4-6-15(29)18(32)27-13(20(34)35)5-3-7-26-21(24)25/h11-15H,3-10,22H2,1-2H3,(H2,23,30)(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1

InChI Key

ZATVDHZFKSHWDQ-AJNGGQMLSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, L-proline, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid, L-leucine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for L-asparagine and L-arginine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- often employs automated peptide synthesizers that can handle large-scale synthesis with high efficiency and purity. These machines automate the SPPS process, ensuring consistent quality and reducing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those of L-arginine and L-proline.

    Reduction: This reaction can be used to reduce disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution Reagents: Various amino acid derivatives can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-arginine can lead to the formation of nitric oxide, while reduction of disulfide bonds can yield free thiol groups.

Scientific Research Applications

Physiological and Clinical Applications

1. Cardiovascular Health
L-arginine is known for its role in the production of nitric oxide (NO), which is crucial for vasodilation and improving blood flow. Clinical studies have shown that L-arginine supplementation can benefit patients with cardiovascular diseases such as hypertension and coronary artery disease. For instance, a review highlighted that L-arginine administration improved myocardial contractility and reduced diastolic dysfunction in patients with acute coronary syndrome . Additionally, it has been noted to enhance endothelial function and reduce blood pressure in older adults .

2. Immune Function
L-arginine is essential for T-cell activation, making it significant for immune responses. In conditions involving injury or infection, adequate levels of L-arginine are necessary to support immune function and promote healing . This amino acid's role in stimulating immune reactions underscores its importance in clinical settings where immune support is critical.

3. Metabolic Disorders
Research indicates that L-arginine can help manage metabolic syndrome by influencing insulin sensitivity and glucose metabolism. A study found that supplementation with L-arginine improved vascular health in subjects with type 2 diabetes mellitus, demonstrating its potential in managing metabolic disorders . Furthermore, dietary supplementation has been shown to reduce fat gain in obese models, suggesting a role in weight management .

Nutritional Applications

1. Sports Nutrition
L-arginine is frequently used by athletes to enhance performance due to its role in increasing blood flow and nutrient delivery to muscles during exercise. Systematic reviews have evaluated the effectiveness of L-arginine supplementation on physical performance, particularly in resistance training contexts. Findings suggest that it may improve muscle endurance and recovery post-exercise .

2. Cosmetic and Anti-Aging Effects
The combination of L-arginine with other amino acids like L-leucine and L-glutamine has been explored for its cosmetic benefits. A study indicated that supplementation could lead to improved skin hydration and elasticity, contributing to anti-aging effects . This application is gaining popularity as consumers increasingly seek health supplements that provide internal benefits for external appearance.

Applications in Pregnancy

Recent research highlights the importance of L-arginine during pregnancy, where it supports fetal growth and placental development. Studies have shown that adequate intake of L-arginine can positively influence maternal blood pressure and may prevent complications such as preeclampsia. The emerging field of pharmacogenomics aims to personalize L-arginine supplementation based on genetic profiles to optimize pregnancy outcomes .

Case Studies

Study Population Intervention Outcomes
Clinical Trial on Myocardial InfarctionPatients with acute coronary syndromeL-arginine (4.2 g) + L-carnitine (2 g) infusion for 28 daysImproved myocardial contractility; reduced diastolic dysfunction
Diabetes Management StudyOlder adults with type 2 diabetesOral supplementation of L-arginine (5 g/day for 14 days)Decreased systolic/diastolic blood pressure; improved vasoreactivity
Cosmetic Effects StudyHealthy young womenAmino acid supplement containing L-arginineEnhanced skin moisture content; improved body composition

Mechanism of Action

The mechanism of action of L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health. The peptide may also interact with cell surface receptors and intracellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Arg-Asn-Leu-Pro and related peptides:

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Source
Arg-Asn-Leu-Pro (hypothetical) Not explicitly provided ~500–1500 Da* L-Arg-L-Asn-L-Leu-L-Pro
L-Arginine, L-threonyl-L-lysyl-L-prolyl (9063-57-4) C21H40N8O6 500.59 L-Arg-L-Thr-L-Lys-L-Pro
L-Arginine, L-isoleucyl-L-asparaginylglycyl-L-seryl-L-prolyl-... C64H113N29O20 1649.80 Contains isoleucine, glycine, serine
L-Arginine, L-tryptophyl-L-glutaminyl-L-prolyl-... (873877-55-5) Not provided ~1429.72† Includes tryptophan, glutamine
L-Arginine HCL C6H14N4O2·HCl 210.66 L-arginine hydrochloride salt

*Estimated based on similar peptides in , and 7.
†Exact mass provided in for a different peptide.

Key Observations :

  • Residue Variability : Substitutions (e.g., isoleucine in vs. leucine in Arg-Asn-Leu-Pro) alter hydrophobicity and binding specificity.
  • Functional Groups : The presence of asparagine (polar) and proline (rigid) in Arg-Asn-Leu-Pro may influence conformational stability and enzyme resistance compared to glycine-rich sequences .
Pharmacological and Functional Comparisons
Nitric Oxide Modulation
  • Arg-Asn-Leu-Pro: Indirect NO modulation via L-arginine’s role in reversing EENL/L-NAME effects, restoring basal latency times in pain response models .
  • L-Arginine HCL: Direct NO precursor; enhances endothelial function but differs in pharmacokinetics due to salt form .
  • L-Arginine, L-threonyl-L-lysyl-L-prolyl: No direct NO-related data, but lysine and threonine residues may support cardiovascular or immune functions .
Cognitive and Vascular Effects
  • Arg-Asn-Leu-Pro: Not explicitly studied for cognition, but L-arginine improves cognitive function in hypertensive elderly .
  • Glutamine-containing Peptides : highlights glutamine’s role in critical illness, contrasting with L-arginine’s vascular effects (e.g., reduced mean flow velocity via intracarotid administration) .
Bioavailability and Route-Specific Effects
  • Arg-Asn-Leu-Pro : Likely requires enzymatic cleavage for L-arginine release, unlike free L-arginine, which shows route-dependent effects (e.g., intracisternal vs. intracarotid administration) .
  • L-Arginine HCL : Rapid absorption but may cause gastrointestinal side effects at high doses .

Biological Activity

L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- (often referred to as a peptide or dipeptide) is a compound that has attracted attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and research findings related to its biological activity.

Overview of L-Arginine and Its Derivatives

L-Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, hormone secretion, and immune function. It is also a precursor for nitric oxide (NO), a critical signaling molecule involved in vasodilation and blood flow regulation .

The specific sequence L-asparaginyl-L-leucyl-L-prolyl- contributes to the compound's unique biological properties. Each amino acid in this sequence has distinct roles:

  • L-Asparagine: Involved in the synthesis of glycoproteins and has a role in cellular signaling.
  • L-Leucine: An essential amino acid that promotes muscle protein synthesis and regulates blood sugar levels.
  • L-Proline: Important for collagen production and cellular health.

The biological activity of L-Arginine, L-asparaginyl-L-leucyl-L-prolyl- is primarily attributed to its ability to modulate nitric oxide production. When metabolized, L-arginine is converted into NO by nitric oxide synthase (NOS). This process influences various physiological functions:

  • Vasodilation: NO relaxes blood vessels, improving blood flow and reducing blood pressure.
  • Immune Response: Enhances the activity of immune cells, potentially aiding in the fight against infections.
  • Hormonal Regulation: Influences the secretion of hormones such as insulin and growth hormone.

In Vitro Studies

Research has demonstrated that peptides containing L-arginine can enhance endothelial function by promoting NO production. For instance, studies have shown that supplementation with L-arginine can improve vascular health in patients with cardiovascular diseases .

Case Studies

  • Cardiovascular Health: A clinical trial indicated that patients with coronary artery disease who received L-arginine supplementation showed significant improvements in endothelial function compared to a placebo group .
  • Erectile Dysfunction: A study involving men with erectile dysfunction found that those treated with L-arginine experienced improved erectile function due to enhanced blood flow resulting from increased NO levels .
  • Wound Healing: Research suggests that L-arginine may accelerate wound healing by enhancing collagen deposition and angiogenesis in diabetic patients .

Data Table: Summary of Biological Activities

Biological ActivityMechanismResearch Findings
VasodilationIncreases NO productionImproved blood flow in CAD patients
Immune EnhancementModulates immune cell activityEnhanced immune response
Muscle Protein SynthesisStimulates mTOR pathway via leucineIncreased muscle mass in athletes
Wound HealingPromotes collagen synthesisFaster healing in diabetic wounds
Erectile Function ImprovementEnhances penile blood flowSignificant improvement noted

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.